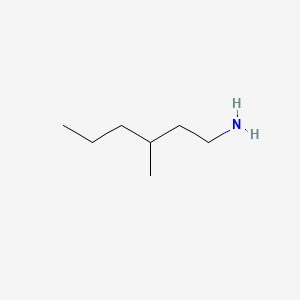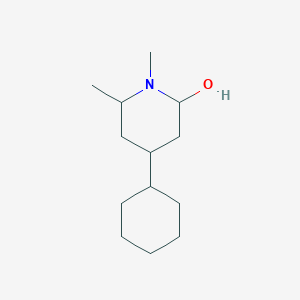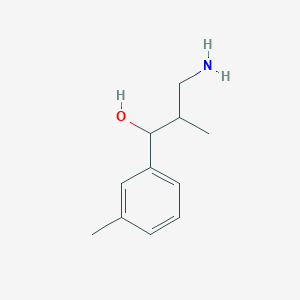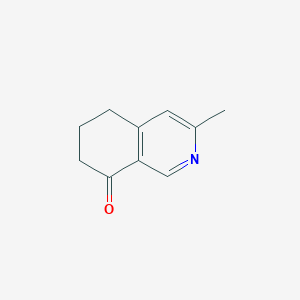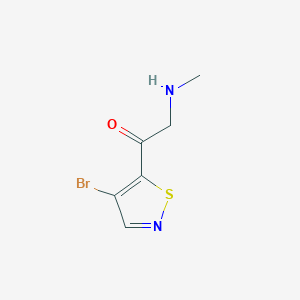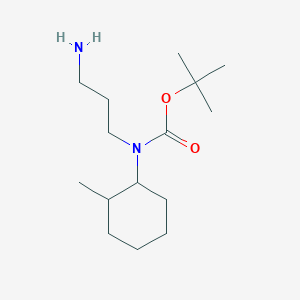
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and 2-methylcyclohexyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of carbamates.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(3-aminopropyl)carbamate
- tert-butyl N-(2-methylcyclohexyl)carbamate
- N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate
Uniqueness
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: is unique due to the presence of both the tert-butyl and 2-methylcyclohexyl groups, which may confer specific chemical and biological properties not found in other carbamates. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H30N2O2 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C15H30N2O2/c1-12-8-5-6-9-13(12)17(11-7-10-16)14(18)19-15(2,3)4/h12-13H,5-11,16H2,1-4H3 |
InChI Key |
GJVQTHYUBITNOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N(CCCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


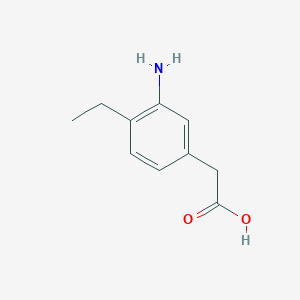
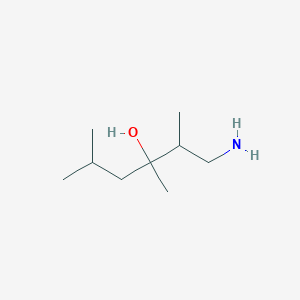
![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate](/img/structure/B13187123.png)
![methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate](/img/structure/B13187130.png)
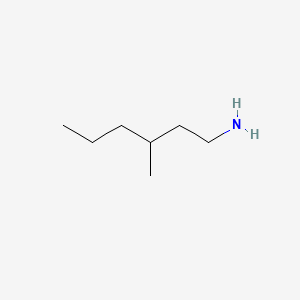
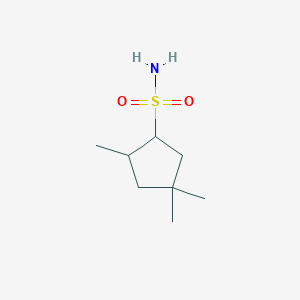
![(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13187146.png)
![2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid](/img/structure/B13187154.png)
